molecular formula C23H30N2O3S B2562419 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide CAS No. 941955-94-8

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide

Cat. No.: B2562419
CAS No.: 941955-94-8
M. Wt: 414.56
InChI Key: PMVDEYKSGFBQRT-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide is a chemical compound offered for research and development purposes. This substance belongs to a class of tetrahydroquinoline derivatives, a scaffold present in compounds with documented biological activity. Specifically, structurally similar N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) sulfonamide analogs have been investigated in scientific research . Furthermore, related sulfonamide-containing compounds are recognized for their potential as inhibitors of specific enzymes, such as focal adhesion kinase (FAK), which is a target of interest in areas like oncology and cell biology . The presence of the 4-isopropylbenzenesulfonamide group is a key structural feature seen in other biologically active sulfonamides . This product is intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and in compliance with all local and national regulations.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-16(2)13-14-25-22-11-8-20(15-19(22)7-12-23(25)26)24-29(27,28)21-9-5-18(6-10-21)17(3)4/h5-6,8-11,15-17,24H,7,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVDEYKSGFBQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or phase transfer catalysts.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural complexity makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Biologically, N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide has shown potential as a bioactive molecule. It has been investigated for its antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.

Medicine: In the medical field, this compound has been explored for its therapeutic potential. Studies have indicated its efficacy in treating various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for further research and development.

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties enable it to act as a building block for the synthesis of more complex and functionalized molecules.

Mechanism of Action

The mechanism by which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. It is believed to bind to certain receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but research suggests involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Protease Inhibition

The tetrahydroquinolin scaffold is a common pharmacophore in protease inhibitors. Key analogues include:

Quinolinyl Oxamide Derivative (QOD)
  • Structure: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.
  • Features: Combines a tetrahydroquinolin core with a benzodioxole group and an ethanediamide linker.
  • Activity : Reported as a dual FP-2/FP-3 inhibitor, though structural mechanisms remain unclear due to a lack of crystallographic data .
Indole Carboxamide Derivative (ICD)
  • Structure: N-{3-[(Biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide.
  • Features : Substituted indole core with a biphenyl carbonyl group.
  • Activity : Dual FP-2/FP-3 inhibitor with uncharacterized binding dynamics .
Baxdrostat Analog ()
  • Structure: (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide.
  • Features: Tetrahydroisoquinolin hybrid with a propionamide substituent.

Comparative Analysis of Structural Features

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Biological Target
Target Compound ~414.56 Tetrahydroquinolin Isopentyl, 4-isopropylbenzenesulfonamide Hypothetical protease
QOD ~437.45* Tetrahydroquinolin Benzodioxole, ethanediamide linker FP-2/FP-3
ICD ~429.50* Indole Biphenyl carbonyl, carboxamide FP-2/FP-3
Baxdrostat Analog 363.45 Tetrahydroisoquinolin Propionamide, methyl group Undisclosed

*Estimated based on molecular formulas.

Key Observations:
  • Substituent Diversity : The target compound’s isopentyl and sulfonamide groups may enhance lipophilicity and hydrogen-bonding capacity compared to QOD’s benzodioxole and ICD’s biphenyl moieties.
  • Core Flexibility: The tetrahydroquinolin core in the target compound and QOD allows conformational adaptability, whereas ICD’s rigid indole scaffold may restrict binding modes .

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide is a synthetic compound characterized by its complex structure, which includes a tetrahydroquinoline core and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections detail its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The sulfonamide moiety is known for its antibacterial properties and plays a crucial role in the compound's biological activity.

Structural Features

FeatureDescription
Tetrahydroquinoline CoreContributes to various pharmacological activities
Sulfonamide GroupKnown for antibacterial properties
Isopentyl SubstitutionMay enhance lipophilicity and cellular uptake
Isopropyl GroupPotentially modulates binding affinity to targets

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Preliminary studies indicate that compounds with similar structural features exhibit inhibitory effects against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibits low micromolar inhibitory concentrations.
  • E. coli : Demonstrates significant antibacterial activity.

The sulfonamide group is particularly effective in inhibiting bacterial growth by interfering with folic acid synthesis.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in various biochemical pathways. Key findings include:

  • Acetylcholinesterase Inhibition : Binding to the active site of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases by modulating neurotransmitter levels.

The mechanism of action for this compound primarily involves:

  • Enzyme Binding : Inhibiting enzyme activity by occupying active sites or altering enzyme conformation.
  • Receptor Modulation : Acting as an agonist or antagonist at specific receptors.
  • Signal Transduction Pathway Alteration : Affecting cellular signaling pathways leading to changes in gene expression.

Study 1: Cytotoxic Activity Assessment

A study investigated the cytotoxic effects of various derivatives of tetrahydroquinoline on murine leukemia WEHI-3 cells. It was found that certain N-substituted benzyl derivatives exhibited stronger inhibitory activity compared to non-N-substituted derivatives . This highlights the importance of structural modifications in enhancing biological activity.

Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications at specific positions on the tetrahydroquinoline core can significantly influence biological activity. For example, substituents on the benzene ring can alter binding affinity and selectivity towards biological targets .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide, and how do they influence its reactivity?

  • Answer : The compound comprises a tetrahydroquinoline core with a 2-oxo group, an isopentyl substituent at position 1, and a sulfonamide-linked 4-isopropylbenzene moiety at position 6. The sulfonamide group enhances hydrogen-bonding potential, while the isopentyl and isopropyl groups contribute to lipophilicity, affecting membrane permeability and target interactions . Structural analogs (e.g., ethyl or benzyl derivatives) show that alkyl chain length and substituent position modulate biological activity and metabolic stability .

Q. What synthetic strategies are employed for preparing this compound?

  • Answer : Synthesis typically involves:

Povarov reaction to construct the tetrahydroquinoline scaffold using aniline derivatives and α,β-unsaturated carbonyl compounds.

Sulfonylation of the amine group at position 6 using 4-isopropylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Alkylation at position 1 with isopentyl bromide or equivalent reagents.
Reaction conditions (temperature, solvent polarity, and catalyst choice) critically impact yields. Chromatography (e.g., silica gel or HPLC) is essential for purification .

Q. How can researchers validate purity and structural integrity post-synthesis?

  • Methodology :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of byproducts.
  • HPLC-MS for purity assessment (>95% recommended for biological assays).
  • X-ray crystallography (if crystalline) to resolve 3D conformation, particularly for sulfonamide orientation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Approach :

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve sulfonylation efficiency .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) enhance Povarov reaction rates and regioselectivity .
  • Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce sulfonic acid byproduct formation .

Q. How should researchers address contradictions in reported biological activity data across structural analogs?

  • Resolution strategies :

  • Comparative SAR studies : Test the target compound alongside analogs (e.g., ethyl, benzyl, or butyl derivatives) to isolate substituent effects on potency .
  • Target-specific assays : Use enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase) to clarify mechanistic differences from non-specific cytotoxicity .
  • Metabolic profiling : Evaluate stability in liver microsomes to distinguish intrinsic activity from pharmacokinetic variability .

Q. What computational methods are effective for predicting target interactions and optimizing derivatives?

  • Methodology :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to map sulfonamide interactions with enzyme active sites (e.g., COX-2 or kinases).
  • Molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over time.
  • QSAR modeling using substituent descriptors (logP, polar surface area) to prioritize derivatives with improved ADMET profiles .

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